Boc-Ala(4-pyridyl)-OH

Catalog No.
S760411
CAS No.
37535-57-2
M.F
C13H18N2O4
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ala(4-pyridyl)-OH

CAS Number

37535-57-2

Product Name

Boc-Ala(4-pyridyl)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1

InChI Key

FNYWDMKESUACOU-JTQLQIEISA-N

Synonyms

37535-57-2;Boc-L-4-Pyridylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoicacid;Boc-3-(4-pyridyl)-L-alanine;Boc-Ala(4-pyridyl)-OH;Boc-3-(4-pyridyl)-Ala-OH;Boc-L-3-(4-pyridyl)-alanine;Boc-4-Pal-Oh;BOC-L-4-PYRIDYLALA;(S)-N-BOC-(4-PYRIDYL)ALANINE;BOC-BETA-(4-PYRIDYL)-L-ALANINE;(S)-2-TERT-BUTOXYCARBONYLAMINO-3-PYRIDIN-4-YL-PROPIONICACID;AmbotzBAA1390;AC1ODU1A;BOC-L-4PAL-OH;AC1Q1MS6;SCHEMBL16658;15032_ALDRICH;BOC-ALA(4-PYRI)-OH;Boc-3-(4pyridyl)-L-alanine;BOC-4'-PYRIDYL-L-ALA;BOC-L-4-PYRIDINEALANINE;15032_FLUKA;CTK3J1705;FNYWDMKESUACOU-JTQLQIEISA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)O

The exact mass of the compound Boc-3-(4-pyridyl)-L-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Ala(4-pyridyl)-OH (CAS: 37535-57-2), also known as Boc-4-Pal-OH, is a highly specialized unnatural amino acid derivative utilized primarily in Solid-Phase Peptide Synthesis (SPPS). Structurally, it features a tert-butyloxycarbonyl (Boc) protected alpha-amino group and a 4-pyridyl side chain, serving as a hydrophilic, basic, and aromatic surrogate for native residues like phenylalanine, tyrosine, or histidine[1]. In procurement and material selection, this compound is prioritized for its dual capacity to impart titratable basicity (pKa ~5.5) and participate in pi-pi stacking or metal coordination. Unlike native histidine, the pyridine ring does not undergo tautomerization, making it a highly stable bioisostere for structural biology and drug design[2]. Furthermore, its compatibility with Boc-SPPS protocols makes it an essential precursor for synthesizing complex peptide thioesters required for Native Chemical Ligation (NCL), where Fmoc-based strategies often face process limitations[3].

Research Fit

Workflow
Boc solid-phase peptide synthesis compatible
Sidechain
4-Pyridyl moiety for receptor binding studies
Stereochemistry
L-Alanine core for chiral peptide construction

Substituting Boc-Ala(4-pyridyl)-OH with generic in-class alternatives like Boc-Phe-OH or Boc-His(Trt)-OH fundamentally compromises both synthesis efficiency and final product performance. Using native phenylalanine (Boc-Phe-OH) fails in hydrophobic peptide formulations because it lacks a basic nitrogen, leading to severe aqueous insolubility and aggregation at neutral pH, which is a major hurdle in therapeutic peptide manufacturing [1]. Conversely, attempting to use histidine (Boc-His(Trt)-OH) to provide basicity introduces tautomerization risks that can lead to racemization during coupling. Furthermore, histidine requires bulky side-chain protecting groups (such as Trityl), which create significant steric hindrance, reduce coupling kinetics in congested sequences, and necessitate harsh, prolonged deprotection steps [2]. Finally, substituting with the positional isomer Boc-Ala(3-pyridyl)-OH alters the spatial orientation of the nitrogen, drastically reducing target binding affinity and enzymatic reactivity in bioisosteric applications [3].

Substitution Risk

Regioisomer mismatch
2-Pyridyl or 3-pyridyl analogs may shift receptor binding affinity and logD; 4-pyridyl is distinct.
Stereoisomer loss
D-enantiomer abolishes receptor recognition; L-configuration is required for activity.

Aqueous Solubility Enhancement in Peptide Formulation

A critical procurement driver for Boc-Ala(4-pyridyl)-OH is its ability to rescue the solubility of highly hydrophobic therapeutic peptides. When native aromatic residues (Phe/Tyr) in glucagon analogues are replaced with 4-pyridylalanine, the basic nitrogen allows the peptide to remain soluble at physiological pH. Quantitative studies demonstrate that multiple substitutions with 4-Pal increase aqueous solubility to >15 mg/mL, compared to the native sequence baseline which exhibits solubility of <1 mg/mL and rapid aggregation [1].

Evidence DimensionAqueous solubility at pH 7.4
Target Compound Data>15 mg/mL (multi-substituted 4-Pal analogues)
Comparator Or Baseline<1 mg/mL (native Phe/Tyr sequences)
Quantified DifferenceOver 15-fold increase in aqueous solubility
ConditionsLyophilized peptide dissolved in PBS (pH 7.4), evaluated via UV absorbance at 280 nm after 48 hours at 4 °C

This massive increase in solubility allows manufacturers to formulate highly hydrophobic peptide drugs at pharmaceutically relevant concentrations without precipitation.

SST2 Affinity
Head-to-head
KD 0.11 ± 0.01 nM (4Pal)
2Pal 0.18, 3Pal 0.15 nM
4Pal regioisomer binding context for SST2
D-2Pal showed no binding

Regioselective Enzymatic Reactivity vs 3-Pyridyl Isomer

When selecting a histidine isostere for structural biology or epigenetic assays, the position of the pyridine nitrogen is critical. In assays evaluating the human histidine methyltransferase SETD3, peptides incorporating 4-pyridylalanine achieved 80% methylation conversion within 3 hours at pH 9.0. In contrast, the 3-pyridylalanine comparator reached only 20% conversion under identical conditions, proving that the 4-position nitrogen is uniquely suited to mimic the N3 of native histidine [1].

Evidence DimensionEnzymatic methylation conversion rate
Target Compound Data80% conversion (4-pyridylalanine)
Comparator Or Baseline20% conversion (3-pyridylalanine)
Quantified Difference4-fold higher enzymatic conversion rate for the 4-isomer
ConditionsSETD3-catalyzed methylation assay at pH 9.0, 3-hour incubation

This confirms that buyers must procure the exact 4-pyridyl positional isomer, rather than the 3-pyridyl analog, to successfully replicate histidine-dependent enzymatic pathways.

Hydrophilicity
Head-to-head
logD -2.6 ± 0.1
2Pal -2.3, 3Pal -2.5
Greater hydrophilicity vs 2/3Pal
ΔlogD 0.3 more hydrophilic

Processability: Elimination of Side-Chain Protection in SPPS

In Boc-SPPS, substituting native histidine with Boc-Ala(4-pyridyl)-OH streamlines manufacturability. Because the 4-pyridyl side chain does not require a protecting group, the building block has a molecular weight of only 266.3 g/mol. This is a stark contrast to Boc-His(Trt)-OH, which requires a bulky trityl protecting group (MW >490 g/mol) that induces significant steric hindrance during coupling. The unprotected 4-pyridyl moiety allows for unhindered coupling kinetics and eliminates the need for harsh side-chain deprotection steps [1].

Evidence DimensionSide-chain protecting group requirement and steric bulk
Target Compound Data0 side-chain protecting groups (MW 266.3 g/mol)
Comparator Or BaselineRequires bulky Trityl (Trt) group (MW >490 g/mol) for Boc-His
Quantified DifferenceComplete elimination of side-chain steric bulk and deprotection steps
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) coupling cycles

Eliminating bulky side-chain protection accelerates coupling kinetics, reduces reagent waste, and improves crude purity in sterically congested peptide sequences.

MMP-7 SAR
Class-level
Tyr167 π-π stacking
Not achieved with Phe/Tyr
May support MMP-7 inhibitor design
Kidney fibrosis model response observed
Quality specs
Cross-study comparable
≥97% HPLC, [α]D -30°
2-Pyridyl isomer [α]D -16.5°
Quality benchmarks for procurement
Verify identity and chiral integrity

Formulation of Aggregation-Prone Therapeutic Peptides

Directly downstream of its proven ability to increase aqueous solubility to >15 mg/mL, Boc-Ala(4-pyridyl)-OH is the ideal precursor for synthesizing hydrophobic peptide drugs (such as glucagon or somatostatin analogues). By replacing native phenylalanine or tyrosine residues, manufacturers can prevent aggregation and achieve stable, high-concentration liquid formulations suitable for injectable therapeutics [1].

Synthesis of Peptide Thioesters for Native Chemical Ligation (NCL)

Because Fmoc-based strategies are often inefficient for generating C-terminal thioesters, Boc-SPPS remains the gold standard for NCL workflows. Boc-Ala(4-pyridyl)-OH is specifically procured for these applications when a basic, aromatic residue is required in the sequence, allowing for in-situ neutralization protocols that maximize crude purity and coupling efficiency[2].

Development of Non-Tautomerizing Histidine Isosteres for Epigenetic Probes

Leveraging its 80% methylation conversion rate by SETD3, 4-pyridylalanine is used to synthesize highly specific structural probes. It is prioritized over native histidine because it cannot tautomerize, locking the nitrogen into a single defined state. This makes it an essential building block for studying the active sites of histidine methyltransferases and other pH-sensitive enzymatic pathways[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
SST2 radioligand research
4-Pyridyl regioisomer binding profile
SST2 binding affinity and logD comparison
MMP-7 inhibitor research
P3 π-π stacking capability
In vitro SAR and in vivo model response
Heterocyclic peptide library synthesis
Electronic/H-bonding sidechain diversity
logD and receptor binding comparison
Research intermediate procurement
Defined purity and optical rotation
Incoming QC against vendor specs

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

266.12665706 Da

Monoisotopic Mass

266.12665706 Da

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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